molecular formula C14H19N7O3S B11356810 N-[4-(4-methyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

N-[4-(4-methyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11356810
M. Wt: 365.41 g/mol
InChI Key: YXUTZQUZWKUAPQ-UHFFFAOYSA-N
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Description

N-[4-(4-methyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multi-step reactions. The process begins with the preparation of the 1,2,4-triazole and 1,2,5-oxadiazole rings, followed by their functionalization and coupling.

    Preparation of 1,2,4-Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with formamide under acidic conditions.

    Preparation of 1,2,5-Oxadiazole Ring: This involves the reaction of nitrile oxides with nitriles in the presence of a base.

    Coupling and Functionalization: The final step involves the coupling of the triazole and oxadiazole rings with the acetamide group, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-methyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    1,2,5-Oxadiazole Derivatives: Compounds like furazolidone, which is used as an antimicrobial agent.

Uniqueness

N-[4-(4-methyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its combination of the triazole and oxadiazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19N7O3S

Molecular Weight

365.41 g/mol

IUPAC Name

N-[4-[4-methyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C14H19N7O3S/c1-9(22)15-12-11(18-24-19-12)13-16-17-14(20(13)2)25-8-10(23)21-6-4-3-5-7-21/h3-8H2,1-2H3,(H,15,19,22)

InChI Key

YXUTZQUZWKUAPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)N3CCCCC3

Origin of Product

United States

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